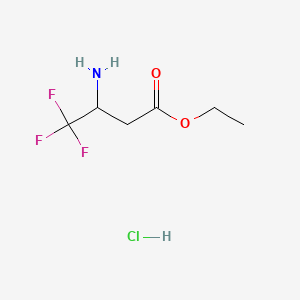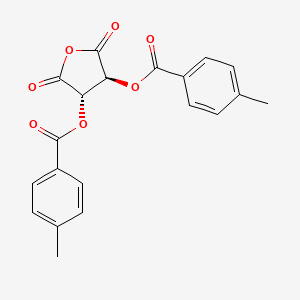
O,O'-Di-p-toluoyl-D-tartaric anhydride
Overview
Description
O,O’-Di-p-toluoyl-D-tartaric anhydride is a diacyl tartaric acid derivative . It is also known by the synonyms L-(-)-DTTA and Di-p-toluyl-L-tartaric acid . The compound has a molecular weight of 386.35 g/mol .
Molecular Structure Analysis
The linear formula of O,O’-Di-p-toluoyl-D-tartaric anhydride is [CH3C6H4CO2CH(CO2H)-]2 . The SMILES string representation is Cc1ccc(cc1)C(=O)OC@Hc2ccc©cc2)C(O)=O)C(O)=O . The InChI key is CMIBUZBMZCBCAT-HZPDHXFCSA-N .Physical And Chemical Properties Analysis
O,O’-Di-p-toluoyl-D-tartaric anhydride is a powder . It has an optical activity of [α]20/D -138°, c = 1 in ethanol . The melting point is 169-171 °C (lit.) .Scientific Research Applications
Chiral Catalysis in Organic Synthesis
O,O'-Di-p-toluoyl-D-tartaric anhydride is an effective chiral Brønsted acid catalyst in enantioselective Friedel–Crafts reactions, crucial for achieving high enantioselectivity. For instance, a study demonstrated its role in enhancing enantioselectivity up to 88% in reactions involving indoles and α-imino ester (Ube, Fukuchi, & Terada, 2010).
Supramolecular Chemistry
This compound shows distinct supramolecular complex forming properties, differing notably from similar tartaric acid derivatives. It's been examined as a resolving agent with specific racemic alcohols, demonstrating unique interactions and efficiency in optical resolutions (Simon, Marthi, Pokol, Fogassy, & Kozma, 2003).
Enantioselective Separation
In the field of enantioselective separation, derivatives of tartaric acid, including this compound, are used for recognizing and separating tryptophan enantiomers. They show promise in adsorption processes and exhibit different opticity active effects, crucial in chiral separation (Jiao, Song, Yang, Jiang, Chen, & Yu, 2013).
Chiral Resolution in Pharmaceutical Applications
This compound plays a significant role in the chiral resolution of pharmaceutical compounds. It has been used as a resolving agent for various drugs, showcasing its utility in obtaining high chemical and optical purities of specific enantiomers (Evans, Henshilwood, & O’Rourke, 2001).
Luminescent Materials
O,O'-Di-p-toluoyl-D-tartaric acid is involved in the synthesis of luminescent materials. Lanthanide coordination polymers incorporating this compound have been developed for applications like single-component white-light emission and near-infrared luminescence (Niu, Sun, Yan, Li, An, & Li, 2016).
Mechanism of Action
Target of Action
Similar compounds such as (-)-o,o’-di-p-toluoyl-l-tartaric acid are known to be used as chiral resolving agents for the resolution of racemic bases . This suggests that D-PTAN may interact with a variety of molecular targets, depending on the specific context of its use.
Mode of Action
It’s known that similar compounds act as chiral resolving agents . This means they can interact with racemic mixtures (mixtures containing equal amounts of left- and right-handed enantiomers of a chiral molecule) to preferentially form complexes with one of the enantiomers. This allows the enantiomers to be separated and isolated .
Result of Action
The molecular and cellular effects of D-PTAN’s action would depend on the specific targets it interacts with. As a chiral resolving agent, its primary effect would likely be the production of enantiomerically pure compounds from racemic mixtures .
Safety and Hazards
O,O’-Di-p-toluoyl-D-tartaric anhydride is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, avoiding contact with skin and eyes, wearing suitable protective clothing and gloves, and rinsing with plenty of water and seeking medical advice in case of contact with eyes .
properties
IUPAC Name |
[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJHROJBLWCLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717804 | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156835-63-1 | |
| Record name | O,O′-Di-p-toluoyl-D-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156835-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


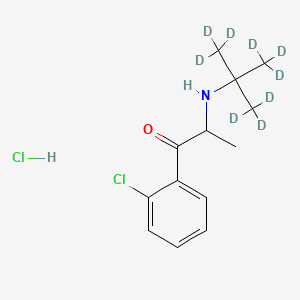
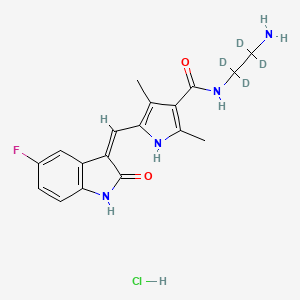


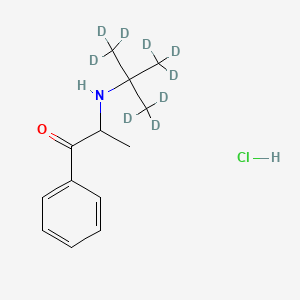
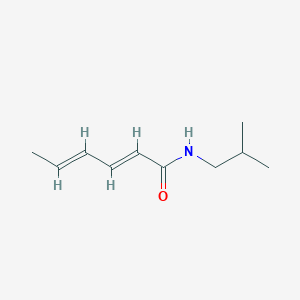

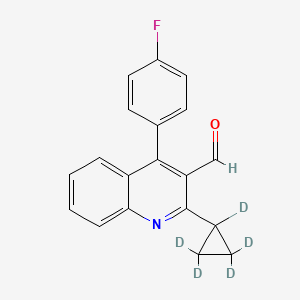
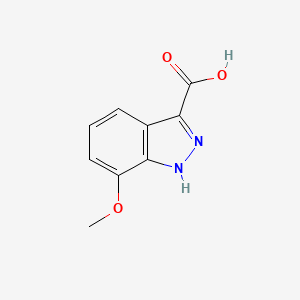
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
